ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE: is a complex organic compound that belongs to the class of heterocyclic compounds It contains a diazinane ring system, which is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE typically involves multiple steps. One common method involves the reaction of a phenoxyacetic acid derivative with a diazinane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE can be compared with other similar compounds, such as:
- N’-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-4-pyridinecarbohydrazide
- Ammonium 4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ide
These compounds share similar structural features but differ in their specific functional groups and applications. ETHYL 2-{2-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O5S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
ethyl 2-[2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C15H14N2O5S/c1-2-21-12(18)8-22-11-6-4-3-5-9(11)7-10-13(19)16-15(23)17-14(10)20/h3-7H,2,8H2,1H3,(H2,16,17,19,20,23) |
InChI Key |
WPHDBUWWUWWFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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